Cas no 2167674-91-9 (3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol)
3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol Chemical and Physical Properties
Names and Identifiers
-
- 3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol
- 2167674-91-9
- EN300-1582447
- 3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
-
- Inchi: 1S/C9H13N5S/c1-3-6(4-2)14-8-7(12-13-14)9(15)11-5-10-8/h5-6H,3-4H2,1-2H3,(H,10,11,15)
- InChI Key: UXPUCEKYSWSFQR-UHFFFAOYSA-N
- SMILES: S=C1C2=C(NC=N1)N(C(CC)CC)N=N2
Computed Properties
- Exact Mass: 223.08916661g/mol
- Monoisotopic Mass: 223.08916661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 87.2Ų
3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582447-0.05g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-0.1g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-0.25g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 0.25g |
$1249.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-0.5g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 0.5g |
$1302.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-1.0g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-2.5g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-5.0g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-10.0g |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1582447-50mg |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 50mg |
$1140.0 | 2023-09-24 | ||
| Enamine | EN300-1582447-100mg |
3-(pentan-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
2167674-91-9 | 100mg |
$1195.0 | 2023-09-24 |
3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol
Comprehensive Overview of 3-(pentan-3-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol (CAS No. 2167674-91-9)
The compound 3-(pentan-3-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol (CAS No. 2167674-91-9) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This triazolopyrimidine derivative is characterized by a fused 1,2,3-triazole and pyrimidine ring system, with a thiol functional group at the 7-position and a pentan-3-yl substituent at the 3-position. Its molecular framework makes it a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent advancements in medicinal chemistry have highlighted the importance of triazolopyrimidine derivatives as versatile building blocks. Researchers are increasingly focusing on this class of compounds due to their ability to modulate biological targets, including enzymes and receptors involved in inflammatory and proliferative diseases. The presence of the thiol group in 3-(pentan-3-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol enhances its reactivity, enabling facile derivatization for structure-activity relationship (SAR) studies. This adaptability aligns with current trends in fragment-based drug design and click chemistry, which prioritize modular synthesis and rapid optimization of lead compounds.
From a synthetic perspective, the preparation of 3-(pentan-3-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The 1,2,3-triazole ring is often constructed via Huisgen cycloaddition, a widely used method in bioorthogonal chemistry. The compound's stability under physiological conditions makes it suitable for further bioconjugation applications, a feature highly sought after in targeted drug delivery systems and diagnostic probe development.
In the context of agrochemical innovation, triazolopyrimidine derivatives like CAS No. 2167674-91-9 have demonstrated potential as plant growth regulators and pesticide intermediates. Their ability to interfere with metabolic pathways in pests while exhibiting low toxicity to non-target organisms aligns with the growing demand for sustainable crop protection solutions. This resonates with the global push toward green chemistry and precision agriculture, where efficiency and environmental compatibility are paramount.
Analytical characterization of 3-(pentan-3-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol employs techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure purity and structural verification, critical for regulatory compliance in pharmaceutical development. The compound's logP and solubility profiles, key parameters in ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments, are actively investigated to evaluate its drug-likeness.
Emerging applications of this compound extend to material science, where its conjugated π-system and heteroatom-rich structure contribute to the design of organic semiconductors and coordination polymers. Such interdisciplinary utility underscores the compound's relevance in addressing contemporary challenges in energy storage and optoelectronic devices. As research progresses, 3-(pentan-3-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol continues to inspire innovation across scientific domains, bridging gaps between small-molecule therapeutics and functional materials.
2167674-91-9 (3-(pentan-3-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)